

Biological activity of 1-(5-Methoxypyridin-3-yl)ethanone vs its analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Methoxypyridin-3-yl)ethanone

Cat. No.: B1318958

[Get Quote](#)

An In-Depth Comparative Guide to the Biological Activity of **1-(5-Methoxypyridin-3-yl)ethanone** and Its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the biological activities of derivatives based on the **1-(5-Methoxypyridin-3-yl)ethanone** scaffold. While the parent compound, **1-(5-Methoxypyridin-3-yl)ethanone**, is primarily recognized as a valuable synthetic intermediate in medicinal chemistry, its structural framework serves as a foundational element for developing a diverse range of biologically active analogs.^{[1][2]} This document delves into the structure-activity relationships (SAR) of these analogs, presenting comparative data on their anticancer, enzyme inhibitory, and antimicrobial properties. We will explore the causal relationships behind experimental designs and provide detailed protocols for key assays, offering researchers and drug development professionals a thorough resource for this promising class of compounds.

The Core Scaffold: **1-(5-Methoxypyridin-3-yl)ethanone**

1-(5-Methoxypyridin-3-yl)ethanone is a solid chemical compound with the empirical formula $C_8H_9NO_2$ and a molecular weight of 151.16 g/mol. Its structure features a pyridine ring, a heterocyclic scaffold prevalent in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions.^[3] The ring is substituted with two key functional groups:

- A Methoxy Group (-OCH₃) at the C5 Position: This group is a strong electron-donating group that can influence the molecule's polarity, lipophilicity, and metabolic stability. Its presence and position are critical for modulating interactions with biological targets.[4][5]
- An Acetyl Group (-C(O)CH₃) at the C3 Position: This ketone group serves as a versatile synthetic handle, allowing for the construction of more complex analogs such as ureas, chalcones, and thiazoles, thereby expanding the potential biological activities.

The strategic importance of this scaffold lies in its utility as a building block for creating libraries of derivatives where systematic modifications can be correlated with changes in biological function.

Comparative Anticancer Activity

Derivatives of the methoxypyridine core have demonstrated significant potential as anticancer agents. The primary mechanism often involves inducing apoptosis (programmed cell death) through various signaling pathways. The strategic addition of functional groups to the core structure dramatically influences cytotoxic potency.

Structure-Activity Relationship (SAR) Insights

Studies on pyridine-based analogs reveal several key SAR trends:

- Role of Methoxy Groups: The number and position of methoxy groups are critical. An increased number of methoxy substituents can lead to a decrease in the IC₅₀ value (increased activity), though excessive methylation can also suppress cytotoxic effects, likely due to increased lipophilicity or steric hindrance.[4][5]
- Influence of Hydroxyl Groups: Incorporating hydroxyl (-OH) groups can enhance cytotoxicity. For example, replacing a methoxy group with a hydroxyl group can introduce new hydrogen bonding opportunities with target proteins and has been shown to decrease IC₅₀ values significantly.[5]
- Urea Moiety Integration: The addition of arylurea functionalities to the pyridine ring has yielded highly potent anticancer compounds. These modifications can enhance binding to target proteins and trigger apoptotic pathways. For instance, 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have shown potent activity against colon (HCT-116) and lung (A549)

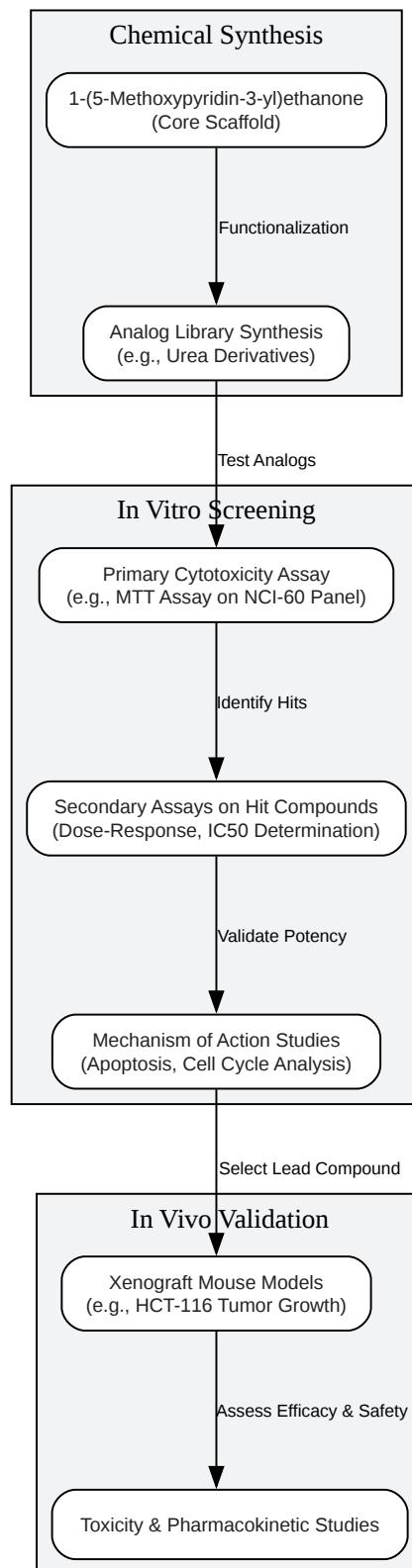
cancer cell lines, with some analogs exhibiting potency comparable to the chemotherapy drug Doxorubicin.[\[6\]](#) The substitution on the aryl ring of this moiety further refines the activity.[\[6\]](#)

Comparative Data: Anticancer Potency (IC₅₀)

Compound/Analog Class	Cell Line	IC ₅₀ (µM)	Key Structural Features	Reference
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5i)	HCT-116 (Colon)	2.71 ± 0.16	Pyridine-urea scaffold with a specific aryl substitution.	[6]
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5i)	A549 (Lung)	3.22 ± 0.2	Pyridine-urea scaffold with a specific aryl substitution.	[6]
Doxorubicin (Reference Drug)	HCT-116 (Colon)	3.10 ± 0.22	Standard chemotherapeutic agent.	[6]
Doxorubicin (Reference Drug)	A549 (Lung)	2.93 ± 0.28	Standard chemotherapeutic agent.	[6]
5,3'-dihydroxy-3,6,7,8,4'-PeMF (Methoxyflavone Analog)	MCF-7 (Breast)	3.71	Methoxy and hydroxy substitutions on a flavone core.	[4]
Sideritoflavone (Methoxyflavone Analog)	MCF-7 (Breast)	4.9	Methoxy and hydroxy substitutions on a flavone core.	[4]

Workflow for Anticancer Drug Screening

The process of identifying and validating potential anticancer agents from a core scaffold follows a structured pipeline.



[Click to download full resolution via product page](#)

Caption: General workflow for anticancer drug discovery.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of synthesized analogs on cancer cell lines.

- Cell Culture: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.
- MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Comparative Enzyme Inhibitory Activity

Methoxypyridine derivatives have been investigated as inhibitors of various enzymes crucial in disease pathology, including cholinesterases (implicated in Alzheimer's disease) and protein kinases like PI3K/mTOR (implicated in cancer).

Structure-Activity Relationship (SAR) Insights

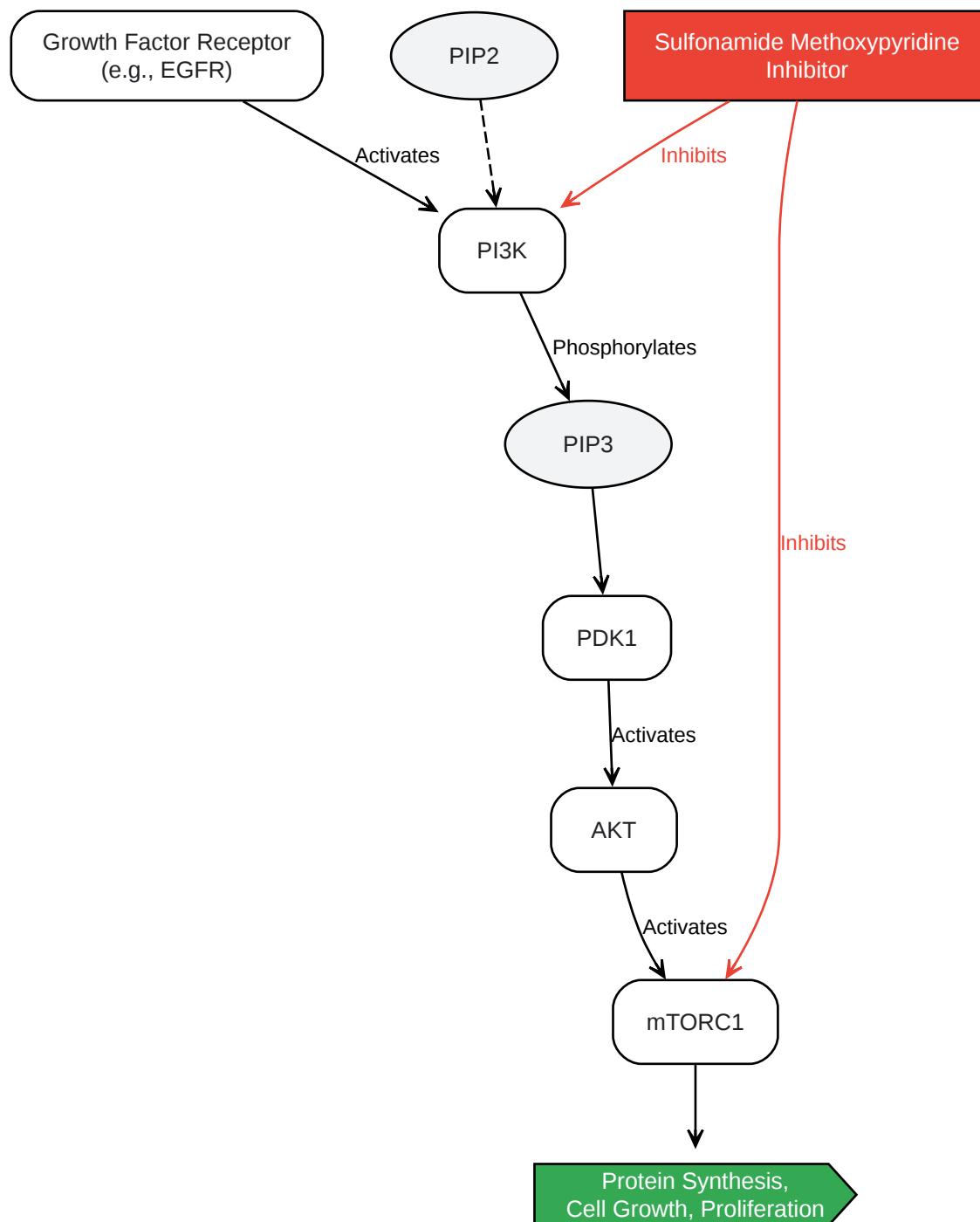
- Cholinesterase Inhibition: For pyridine diamine derivatives, the length of the aliphatic chain linking the pyridine core to another aromatic ring significantly impacts inhibitory potency. A six-methylene chain is generally more effective than a five-methylene chain.[7] Furthermore, substitutions on the terminal phenyl ring, such as halogens, can reduce inhibitory activity against acetylcholinesterase (AChE).[7]
- PI3K/mTOR Inhibition: In the design of PI3K/mTOR dual inhibitors, a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide structure was identified as a highly potent pharmacophore.[8] Modifications at other parts of the molecule are then used to improve metabolic stability and oral bioavailability while retaining the core's high affinity for the enzyme's active site.[8]
- Carbonic Anhydrase (CA) Inhibition: Coumarin derivatives linked to a pyridine moiety have shown selective and potent inhibition of tumor-associated CA isoforms IX and XII.[9] These compounds are believed to work by hydrolyzing to form 2-hydroxy-cinnamic acid derivatives, which then interact with the enzyme's active site.[9]

Comparative Data: Enzyme Inhibition

Compound Class	Target Enzyme	Inhibition Metric	Key Structural Features	Reference
Pyridine Diamine Analog (Compound 25)	EeAChE	73% inhibition @ 9 μ M	Unsubstituted phenyl ring, six-methylene linker.	[7]
Pyridine Diamine Analog (Compound 26/27)	EeAChE	24-30% inhibition @ 9 μ M	Para-halogenated phenyl ring, six-methylene linker.	[7]
Methoxypyridine Derivative	PI3K α	$IC_{50} = 0.2$ nM	Hetero-linker in the structure.	[8]
Coumarin-Pyridine Hybrid (Compound 2b)	hCA XII	$K_i = 12.7$ nM	Coumarin linked to a chelate unit on the pyridine.	[9]
Coumarin-Pyridine Hybrid (Compound 2b)	hCA IX	$K_i = 44.5$ nM	Coumarin linked to a chelate unit on the pyridine.	[9]

Signaling Pathway: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Comparative Antimicrobial Activity

The pyridine scaffold is also a component of many antibacterial and antifungal agents. Analogs derived from **1-(5-Methoxypyridin-3-yl)ethanone**, particularly those fused with other heterocyclic systems like thiazole, have shown promising antimicrobial properties.

Structure-Activity Relationship (SAR) Insights

- Thiazolo[4,5-b]pyridines: This class of fused heterocycles has demonstrated notable activity. The nature of the substituent at the C7 position of the thiazolopyridine core is a key determinant of potency and spectrum. For example, a 7-(3,4-dimethoxyphenyl) substitution (compound 3g) showed potent effects against Gram-negative bacteria like *Pseudomonas aeruginosa* and *Escherichia coli*.^[3]
- Oxazolidinones: Incorporating a 3-(5-fluoropyridin-3-yl)-2-oxazolidinone structure has led to potent antibiotics against Gram-positive bacteria, including drug-resistant strains.^[10] These compounds act by inhibiting the initial stages of bacterial protein synthesis, a mechanism that avoids cross-resistance with many other antibiotic classes.^[10]

Comparative Data: Antimicrobial Potency (MIC)

Compound/Analog Class	Target Organism	MIC (μM)	Key Structural Features	Reference
Thiazolo[4,5-b]pyridine (Compound 3g)	<i>P. aeruginosa</i>	0.21	7-(3,4-Dimethoxyphenyl) substituent.	[3]
Thiazolo[4,5-b]pyridine (Compound 3g)	<i>E. coli</i>	0.21	7-(3,4-Dimethoxyphenyl) substituent.	[3]
3-(5-fluoropyridin-3-yl)-2-oxazolidinone (Compound 7j)	Gram-positive bacteria	0.25 μg/mL	Pyrimidine substituted piperazine moiety.	[10]
Linezolid (Reference Drug)	Gram-positive bacteria	~2.0 μg/mL	Standard oxazolidinone antibiotic.	[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Inoculum Preparation: Grow a pure culture of the test bacterium (e.g., *S. aureus*) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5×10^5 CFU/mL.
- Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. This typically creates a range of 8-12 concentrations.
- Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, including a positive control (broth + inoculum, no drug) and a negative control (broth only).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity compared to the positive control.

Conclusion

The **1-(5-Methoxypyridin-3-yl)ethanone** core is a highly versatile and productive scaffold in medicinal chemistry. While the parent molecule's primary role is that of a synthetic precursor, its analogs exhibit a wide spectrum of potent biological activities. The strategic manipulation of functional groups on the pyridine ring and the acetyl moiety allows for the fine-tuning of activity against cancer cells, pathogenic microbes, and critical metabolic enzymes. The structure-activity relationships highlighted in this guide underscore the importance of rational design in drug discovery. The potent anticancer activity of pyridine-urea hybrids, the selective enzyme inhibition by sulfonamide and coumarin derivatives, and the robust antimicrobial effects of thiazolopyridines and oxazolidinones collectively demonstrate the immense therapeutic potential harbored within the chemical space surrounding this core structure. Future research should continue to explore novel functionalizations and fused-ring systems to develop next-generation therapeutics with enhanced potency and selectivity.

References

- Maggentini, S., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Tan, X. E., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
- Reddy, V. R., et al. (2022). Synthesis and Structure–Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/ δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. PubMed Central.
- Wang, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
- Gouda, M. A., et al. (2021). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. PubMed Central.
- Li, P., et al. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI.
- Gomas, S. S., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry.
- Queiroz, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central.
- Zhang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. National Institutes of Health.
- Bua, S., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.
- Taha, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 886364-74-5|1-(5-Methoxypyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological activity of 1-(5-Methoxypyridin-3-yl)ethanone vs its analogs]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318958#biological-activity-of-1-5-methoxypyridin-3-yl-ethanone-vs-its-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com